molecular formula C10H13Cl2N3 B6225153 methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride CAS No. 2768327-71-3

methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6225153
CAS No.: 2768327-71-3
M. Wt: 246.1
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Description

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with intriguing properties, making it valuable for various scientific research applications. This compound is known for its role in studying biological processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. The process generally includes the following steps:

    Formation of Quinoxaline Derivative: The starting material, quinoxaline, is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Alkylation: The quinoxaline derivative is then alkylated with methylamine under controlled conditions to form methyl[(quinoxalin-2-yl)methyl]amine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group or the quinoxaline ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include quinoxaline N-oxide derivatives (oxidation), reduced quinoxaline derivatives (reduction), and substituted quinoxaline compounds (substitution).

Scientific Research Applications

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes, particularly those involving quinoxaline derivatives, which are known for their antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    Methylquinoxaline: A methylated derivative with similar properties but different reactivity.

    Quinoxaline N-oxide: An oxidized form with distinct chemical and biological properties.

Uniqueness

Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific structure, which combines the quinoxaline ring with a methylamine group. This combination imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2768327-71-3

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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